molecular formula C9H6F4O3 B143430 3,4-Bis(difluoromethoxy)benzaldehyde CAS No. 127842-54-0

3,4-Bis(difluoromethoxy)benzaldehyde

Cat. No.: B143430
CAS No.: 127842-54-0
M. Wt: 238.14 g/mol
InChI Key: IPHURZAZBKLMQJ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of 3,4-Bis(difluoromethoxy)benzaldehyde are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . As research progresses, it is expected that the impact of this compound on various biochemical pathways will be discovered.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As research progresses, it is expected that the specific effects of this compound at the molecular and cellular level will be elucidated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with difluoromethyl ether in the presence of a base . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

3,4-dihydroxybenzaldehyde+2difluoromethyl etherThis compound\text{3,4-dihydroxybenzaldehyde} + 2 \text{difluoromethyl ether} \rightarrow \text{this compound} 3,4-dihydroxybenzaldehyde+2difluoromethyl ether→this compound

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(difluoromethoxy)benzaldehyde is unique due to the presence of two difluoromethoxy groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .

Biological Activity

3,4-Bis(difluoromethoxy)benzaldehyde is an aromatic aldehyde characterized by the presence of two difluoromethoxy groups attached to a benzaldehyde core. Its chemical formula is C₉H₆F₂O₂, and it has a molecular weight of 238.14 g/mol. The unique properties of this compound arise from the electron-withdrawing nature of the difluoromethoxy substituents, which significantly influence its reactivity and interactions with biological systems.

The difluoromethoxy groups enhance the lipophilicity and reactivity of this compound, making it a valuable scaffold for drug development. The aldehyde functional group allows it to participate in various chemical reactions, including nucleophilic additions and condensation reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a phosphodiesterase-4 (PDE4) inhibitor . PDE4 inhibitors are known for their therapeutic potential in treating inflammatory diseases and conditions related to cyclic adenosine monophosphate (cAMP) signaling pathways. The following sections detail specific findings related to its biological activity.

The mechanism by which this compound exerts its effects involves the inhibition of PDE4, leading to increased levels of cAMP in cells. This increase can result in various downstream effects, including reduced inflammation and modulation of immune responses.

Case Studies

  • Inhibition of Pulmonary Fibrosis :
    A study investigated the effects of derivatives of this compound on pulmonary fibrosis induced by TGF-β1. The results indicated that these compounds significantly reduced markers of fibrosis and improved lung function in animal models. Key findings included:
    • Reduction in lung inflammation and fibrosis as measured by histological analysis.
    • Improvement in pulmonary function indicators such as forced vital capacity (FVC) and forced expiratory volume (FEV) .
  • Pharmacokinetic Studies :
    Pharmacokinetic evaluations showed that compounds derived from this compound demonstrated favorable absorption and distribution characteristics, with significant bioavailability observed in preclinical trials .

Data Tables

Parameter Value
Molecular FormulaC₉H₆F₂O₂
Molecular Weight238.14 g/mol
Inhibition Concentration (IC50)~0.5 mM (for PDE4 inhibition)
BioavailabilityHigh (in preclinical studies)

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound Name CAS Number Key Features
3-(Difluoromethoxy)benzaldehyde85684-61-3Contains one difluoromethoxy group; less complex
4-(Difluoromethoxy)benzaldehyde73960-07-3Similar structure but lacks the second difluoromethoxy group
3-(Trifluoromethoxy)benzaldehyde52771-21-8Contains trifluoromethoxy; may exhibit different activities

Properties

IUPAC Name

3,4-bis(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-8(11)15-6-2-1-5(4-14)3-7(6)16-9(12)13/h1-4,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHURZAZBKLMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)OC(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561105
Record name 3,4-Bis(difluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127842-54-0
Record name 3,4-Bis(difluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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